molecular formula C9H13ClN2O B1379373 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride CAS No. 1803597-02-5

1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride

Cat. No. B1379373
CAS RN: 1803597-02-5
M. Wt: 200.66 g/mol
InChI Key: AANNLBWOHPETDA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

Pyridine derivatives can be synthesized through various methods. One common method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another method involves the synthesis of piperidone derivatives .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse, depending on the specific functional groups attached to the pyridine ring .


Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions. For example, substituted pyridines can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary widely. For example, the compound 1-(4-Aminopyridin-3-yl)ethanone has a molecular weight of 136.15 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Organic Synthesis

This compound may also find applications in organic synthesis , serving as a building block or intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it suitable for various synthetic strategies, contributing to the synthesis of a wide range of organic compounds .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-Aminopyridin-3-yl)-2-methylpropan-1-one hydrochloride is currently unavailable . These properties significantly impact the bioavailability of a compound, determining its therapeutic potential.

Future Directions

The development of new pyridine derivatives and the exploration of their potential applications is an active area of research. This includes the development of novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

1-(4-aminopyridin-3-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-6(2)9(12)7-5-11-4-3-8(7)10;/h3-6H,1-2H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANNLBWOHPETDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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